

Spectroscopic Analysis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate**. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from its constitutional isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and a generalized workflow for the spectroscopic analysis of novel organic compounds.

Introduction

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals. A thorough understanding of the spectroscopic properties of this molecule is crucial for its synthesis, characterization, and quality control. This guide aims to provide a foundational resource for researchers working with this and structurally related compounds.

Spectroscopic Data

Direct experimental spectroscopic data for **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate** is not readily available in the public domain. Therefore, this section provides predicted data based on the analysis of its functional groups and a comparative summary of the experimental data available for its isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Predicted Spectroscopic Data for Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

The following tables summarize the expected spectroscopic features of the title compound.

Table 1: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.20-7.40	m	5H	Ar-H
~4.60	s	2H	-N-CH ₂ -Ph
~3.70	s	3H	-O-CH ₃
~3.50	t	1H	-CH(COOCH ₃)-
~2.80	t	2H	-N-CH ₂ -CH ₂ -
~2.50	t	2H	-C(=O)-CH ₂ -CH ₂ -
~2.20	m	2H	-CH ₂ -CH ₂ -CH-

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~172.0	C=O	Ester Carbonyl
~170.0	C=O	Amide Carbonyl
~137.0	C	Ar-C (quaternary)
~129.0	CH	Ar-CH
~128.0	CH	Ar-CH
~127.0	CH	Ar-CH
~52.0	CH ₃	-O-CH ₃
~50.0	CH ₂	-N-CH ₂ -Ph
~48.0	CH	-CH(COOCH ₃)-
~45.0	CH ₂	-N-CH ₂ -CH ₂ -
~30.0	CH ₂	-C(=O)-CH ₂ -CH ₂ -
~25.0	CH ₂	-CH ₂ -CH ₂ -CH-

Table 3: Predicted IR Data (Thin Film/KBr)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3050	Medium	C-H	Aromatic Stretch
~2950, 2850	Medium	C-H	Aliphatic Stretch
~1735	Strong	C=O	Ester Carbonyl Stretch
~1650	Strong	C=O	Amide Carbonyl Stretch
~1600, 1490, 1450	Medium-Weak	C=C	Aromatic Ring Stretch
~1200	Strong	C-O	Ester C-O Stretch
~740, 700	Strong	C-H	Aromatic Out-of-plane Bend

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Interpretation
261	[M] ⁺ (Molecular Ion)
170	[M - CH ₂ Ph] ⁺
154	[M - COOCH ₃ - H] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Comparative Spectroscopic Data of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

The following data is provided for comparative purposes. Note the presence of a ketone at the 4-position instead of an amide at the 6-position, which significantly influences the spectroscopic features.

Table 5: Reported ^1H and ^{13}C NMR Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Note: Specific chemical shifts and multiplicities for this compound are available from commercial suppliers such as Sigma-Aldrich, however, are not detailed in the readily available search results. The presence of the hydrochloride salt will also affect the chemical shifts.

Table 6: Physical and Chemical Properties of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride[1]

Property	Value
Molecular Formula	$\text{C}_{14}\text{H}_{18}\text{ClNO}_3$
Molecular Weight	283.75 g/mol

Table 7: Predicted Mass Spectrometry Data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate[2]

Adduct	m/z
$[\text{M}+\text{H}]^+$	248.12813
$[\text{M}+\text{Na}]^+$	270.11007
$[\text{M}-\text{H}]^-$	246.11357

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules like **Methyl 1-benzyl-4-oxopiperidine-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the purified solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD) in a clean, dry vial.[3]
- Transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube securely.

3.1.2. Data Acquisition (^1H NMR)

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative results, a longer relaxation delay (e.g., 5 times the longest T_1) is recommended.
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals and determine the chemical shifts and coupling constants.

3.1.3. Data Acquisition (^{13}C NMR)

- Use the same sample prepared for ^1H NMR.
- Tune the probe to the ^{13}C frequency.
- Set up a standard proton-decoupled ^{13}C NMR experiment.
- Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ^{13}C is low.[4]
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film)[5]

- Dissolve a small amount (a few mg) of the solid sample in a volatile solvent (e.g., dichloromethane or acetone) in a vial.[5]
- Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. [5]

3.2.2. Data Acquisition

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

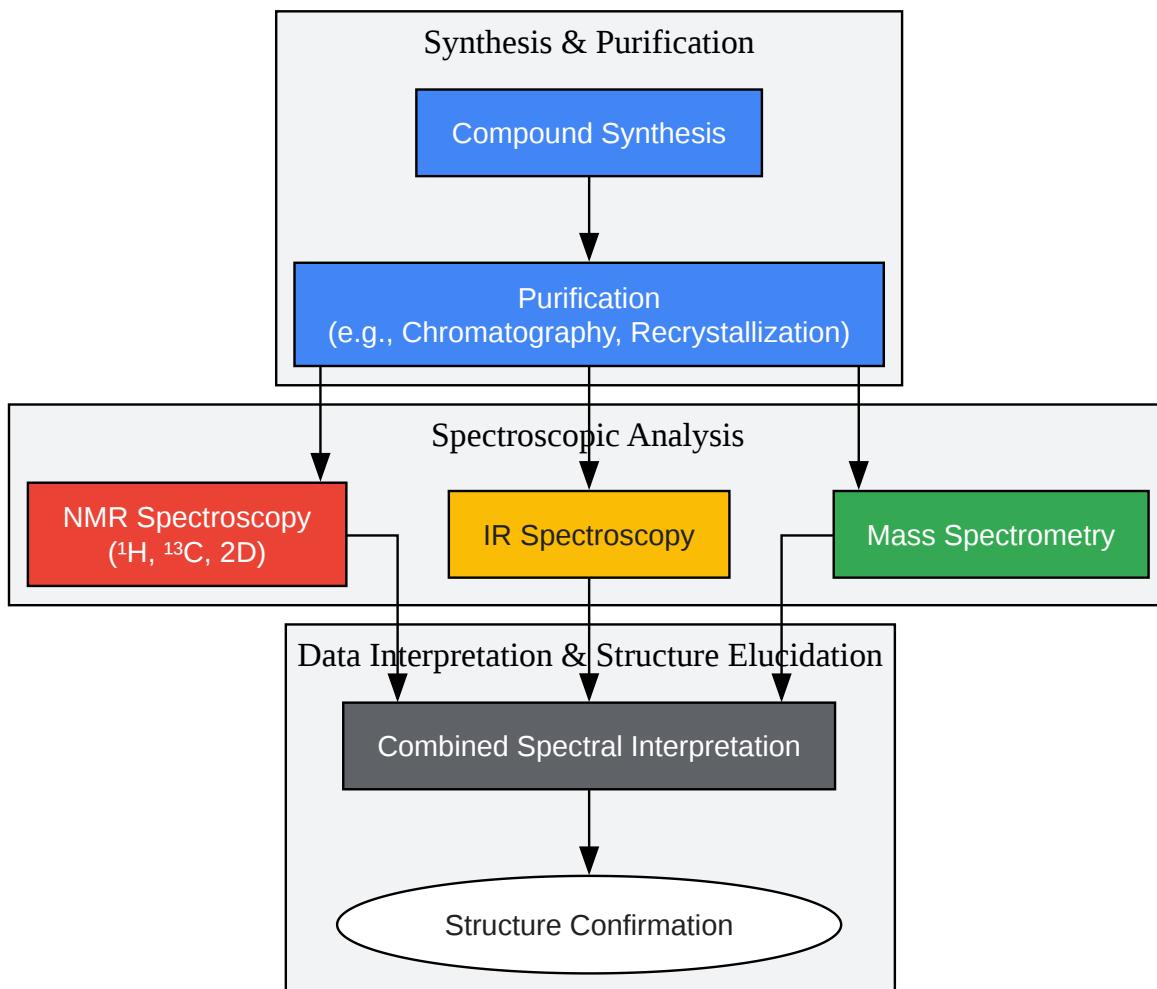
- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
- Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

- Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and capillary voltage.
- Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
- Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate**. While direct experimental data is currently scarce, the predicted spectra, in conjunction with the provided experimental protocols and the comparative data from a structural isomer, offer a valuable resource for researchers. The systematic application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous characterization of this and other novel chemical entities in the field of drug discovery and development.

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